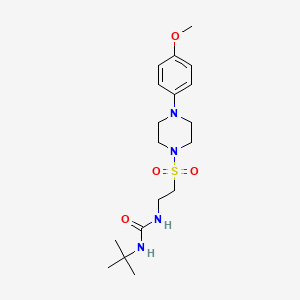

(R)-3-(Cbz-amino)-5-methylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

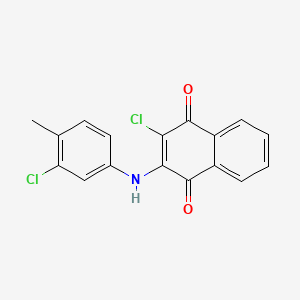

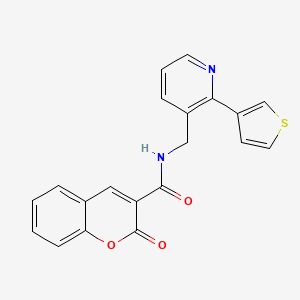

Cbz-amino acids, also known as carboxybenzyl or benzyloxycarbonyl amino acids, are primarily used in solution phase peptide synthesis . The Cbz group is often used as an amine protecting group in organic synthesis .

Synthesis Analysis

The conditions to remove the Cbz group from Cbz-amino acids will also cleave an amino acid attached to polystyrene-based resins . Typically, Cbz-amino acids are deprotected by hydrogenolysis in solution phase .Molecular Structure Analysis

The molecular structure of Cbz-amino acids involves a carbamate group, which is part of the Cbz protecting group .Chemical Reactions Analysis

Cbz protection and deprotection are common reactions in organic chemistry . The Cbz group can be added using reagents like Cbz-Cl (Benzyl Chloroformate) and removed using conditions like hydrogen gas with a palladium on carbon catalyst .Aplicaciones Científicas De Investigación

Catalytic Amidation

One notable application is in the field of catalytic amidation. The Rh(III)-catalyzed amidation of C(sp(2))-H bonds uses electron-deficient aroyloxycarbamates as electrophilic amidation partners. This process, which demonstrates broad functional group tolerance and employs pyridine and O-methyl hydroxamic acids as directing groups, facilitates the synthesis of valuable N-Boc protected arylamines. Such methodologies are crucial for introducing amide functionalities into aromatic compounds, enabling the synthesis of a wide range of N-Boc protected compounds including Fmoc and Cbz derivatives (Christoph Grohmann, Honggen Wang, & F. Glorius, 2013).

Total Synthesis and Structural Determination

Another significant application is in the total synthesis and structural determination of complex molecules. For instance, the structural determination of the 30-membered cyclodepsipeptide decatransin based on total synthesis, involved the preparation of both (R)- and (S)-2-hydroxy-5-methylhexanoic acid derivatives via the Evans asymmetric alkylation. This synthesis utilized the Cbz strategy in solution phase, highlighting the role of (R)-3-(Cbz-amino)-5-methylhexanoic acid derivatives in the assembly of complex molecular architectures (K. Ohsawa, Sakiko Fukaya, & Takayuki Doi, 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)

![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)

![3-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2666696.png)

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)

![N-[2-(5,7-Dimethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2666700.png)